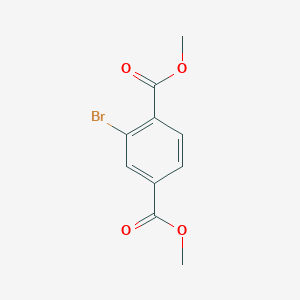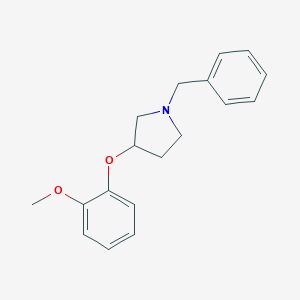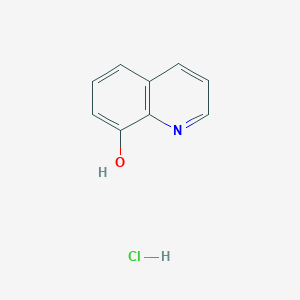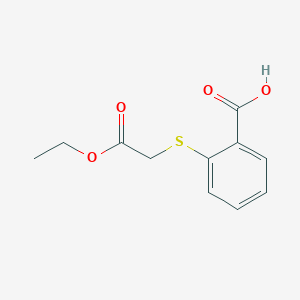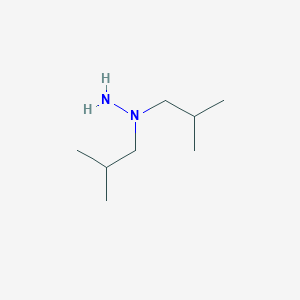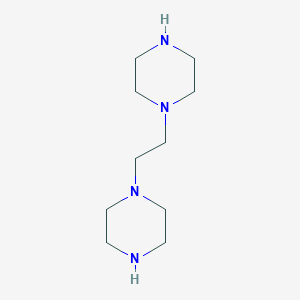
1-苯基环丁胺
描述
1-Phenylcyclobutylamine: is an organic compound that belongs to the class of cyclobutylamines It is characterized by a cyclobutane ring substituted with a phenyl group and an amine group
科学研究应用
1-Phenylcyclobutylamine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential monoamine oxidase inhibitor, which could have implications for the treatment of neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interaction with enzymes like monoamine oxidase makes it a valuable tool for studying enzyme mechanisms and inhibition.
作用机制
Target of Action
The primary target of 1-Phenylcyclobutylamine (PCBA) is Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By targeting MAO, PCBA can influence the levels of these neurotransmitters in the brain.
Mode of Action
PCBA acts as both a substrate and a time-dependent irreversible inactivator of MAO . This means that while some molecules of PCBA are metabolized by MAO, others bind to the enzyme and deactivate it. The inactivation of MAO by PCBA results in the attachment to the flavin cofactor .
Biochemical Pathways
The action of PCBA on MAO affects the metabolic pathways of monoamines. When MAO is inactivated, it can no longer break down monoamines, leading to an increase in the levels of these neurotransmitters . This can have various downstream effects, depending on the specific neurotransmitter whose levels are increased.
Pharmacokinetics
The irreversible inactivation of MAO by PCBA suggests that the compound may have a prolonged effect .
Result of Action
The inactivation of MAO by PCBA leads to increased levels of monoamines. This can result in various molecular and cellular effects, depending on the specific neurotransmitter whose levels are increased. For example, increased levels of dopamine can enhance mood and motivation, while increased levels of norepinephrine can increase alertness and attention .
生化分析
Biochemical Properties
1-Phenylcyclobutylamine is both a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO) . It interacts with the flavin cofactor during inactivation . For every molecule of 1-Phenylcyclobutylamine leading to inactivation, 325 molecules are converted to product .
Cellular Effects
The cellular effects of 1-Phenylcyclobutylamine are primarily related to its interaction with monoamine oxidase. By inactivating this enzyme, 1-Phenylcyclobutylamine can significantly influence cell function .
Molecular Mechanism
The molecular mechanism of 1-Phenylcyclobutylamine involves a one-electron oxidation to the amine radical cation followed by homolytic cyclobutane ring cleavage . This results in the formation of a radical that can either cyclize to the 2-phenylpyrrolinyl radical or attach to the flavin .
Temporal Effects in Laboratory Settings
Its ability to irreversibly inactivate monoamine oxidase suggests potential long-term effects on cellular function .
Metabolic Pathways
1-Phenylcyclobutylamine is involved in the metabolic pathway of monoamine oxidase. It interacts with the flavin cofactor during this process .
准备方法
Synthetic Routes and Reaction Conditions
1-Phenylcyclobutylamine can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenylcyclobutanecarboxylic acid. The process typically includes the following steps:
Formation of 1-Phenylcyclobutanecarboxylic Acid: This can be achieved through the reaction of phenylmagnesium bromide with cyclobutanone, followed by oxidation.
Reduction to 1-Phenylcyclobutylamine: The carboxylic acid is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield 1-Phenylcyclobutylamine.
Industrial Production Methods
Industrial production methods for 1-Phenylcyclobutylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve the same reduction process, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
1-Phenylcyclobutylamine undergoes various chemical reactions, including:
Oxidation
Reaction with Monoamine Oxidase (MAO): 1-Phenylcyclobutylamine acts as a substrate and a time-dependent irreversible inactivator of monoamine oxidase.
Reduction
Reduction of Oximes: The compound can be synthesized from oximes, which are reduced using lithium aluminum hydride in tetrahydrofuran.
Substitution
Nucleophilic Substitution: The amine group in 1-Phenylcyclobutylamine can participate in nucleophilic substitution reactions, forming various derivatives.
相似化合物的比较
1-Phenylcyclobutylamine can be compared with other cyclobutylamines and monoamine oxidase inhibitors:
1-Phenylcyclohexylamine: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.
2-Phenylcyclobutylamine: Another cyclobutylamine with the phenyl group in a different position, leading to different chemical and biological properties.
1-Phenylcyclobutylamine is unique due to its specific interaction with monoamine oxidase and its potential as a time-dependent irreversible inactivator .
属性
IUPAC Name |
1-phenylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJAIRCFCMQFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169670 | |
| Record name | 1-Phenylcyclobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17380-77-7 | |
| Record name | 1-Phenylcyclobutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcyclobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylcyclobutanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Phenylcyclobutylamine interact with Monoamine Oxidase (MAO), and what are the downstream effects?
A1: 1-Phenylcyclobutylamine acts as both a substrate and a time-dependent irreversible inactivator of MAO. [] The interaction leads to the compound's attachment to the flavin cofactor of the enzyme. [] This process generates several metabolites, including 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid. [] These products provide crucial evidence for a radical mechanism in MAO-catalyzed amine oxidations. []
Q2: What evidence supports the involvement of radical intermediates in the interaction of 1-Phenylcyclobutylamine with MAO and cytochrome P-450?
A2: Several observations point towards a radical mechanism:
- Ring Expansion: Both MAO [] and cytochrome P-450 [] oxidize 1-Phenylcyclobutylamine to form 2-phenyl-1-pyrroline and 2-phenylpyrrolidine. This ring expansion is consistent with the formation of an aminium radical intermediate. []
- Inactivation and Adduct Formation: 1-Phenylcyclobutylamine causes mechanism-based inactivation of both MAO [] and cytochrome P-450. [] This inactivation is attributed to the generation of radical species that covalently bind to the enzymes. [, ]
- Nitrone Formation: Cytochrome P-450 catalyzes the formation of N-(1-phenyl)cyclobutyl phenyl nitrone from N-(1-phenylcyclobutyl)-benzylamine. [] This transformation strongly suggests a two-step oxidation process involving a radical intermediate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



